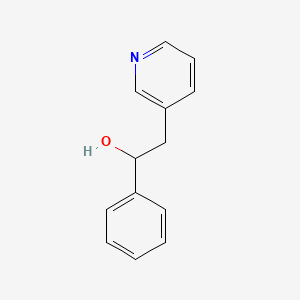

1-Phenyl-2-pyridin-3-ylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10,13,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNTVJROGZISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285713 | |

| Record name | 1-phenyl-2-pyridin-3-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-10-3 | |

| Record name | MLS002608434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-pyridin-3-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenyl 2 Pyridin 3 Ylethanol

Stereoselective Synthesis and Enantiomeric Control

The controlled synthesis of specific stereoisomers of 1-Phenyl-2-pyridin-3-ylethanol is crucial for its potential applications. This section delves into various methods to achieve high enantiomeric purity.

Asymmetric Reduction Strategies

Asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-(pyridin-3-yl)ethanone (B1605937), stands as a primary method for obtaining enantiomerically enriched this compound. This transformation is often accomplished using chiral catalysts or reagents that facilitate the selective transfer of a hydride to one face of the carbonyl group.

One of the prominent strategies involves catalytic enantioselective borane (B79455) reduction of the C=N bond, which leads to the formation of nonracemic primary amines that are valuable intermediates. nih.gov For instance, the reduction of (E)-1-pyridin-3-yl-ethanone oxime using a chiral oxazaborolidine catalyst derived from a chiral amino alcohol and borane can produce the corresponding amine with high enantiomeric excess. This amine can then be further elaborated to the target alcohol.

The diastereoselective reduction of chiral N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has also been explored. unito.it While direct application to 1-phenyl-2-(pyridin-3-yl)ethanone is not detailed, the methodology shows promise. The reduction of these imines with hydride reagents like sodium borohydride (B1222165) or L-Selectride can afford the corresponding sulfinamides with varying degrees of diastereoselectivity, which can then be cleaved to yield the chiral amine. unito.it

| Catalyst/Reagent Type | Substrate Example | Key Features |

| Chiral Oxazaborolidine | (E)-1-pyridin-3-yl-ethanone oxime | Catalytic, high enantioselectivity. nih.gov |

| L-Selectride | N-p-toluenesulfinyl ketimine | Stoichiometric, variable diastereoselectivity. unito.it |

| Sodium Borohydride | N-p-toluenesulfinyl ketimine | Stoichiometric, generally lower diastereoselectivity. unito.it |

Biocatalytic Approaches to Chiral Phenylethanol Scaffolds

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. bohrium.comresearchgate.net Whole-cell biocatalysts, such as various yeast and bacterial strains, contain oxidoreductases that can reduce ketones to their corresponding alcohols with excellent stereocontrol. bohrium.comunimi.it

For example, various microorganisms have been screened for the bioreduction of phenyl(pyridin-2-yl)methanone, a structurally related compound. researchgate.netresearchgate.net Strains like Lactobacillus paracasei have demonstrated the ability to produce the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.netresearchgate.net This approach is highly relevant for the synthesis of chiral this compound. The process typically involves incubating the ketone substrate with the microbial culture, which provides the necessary enzymes and cofactors for the reduction. bohrium.comresearchgate.net

Plant-based biocatalysts, such as enzymes from carrots (Daucus carota), have also been utilized for the enantioselective reduction of heteroaryl ketones, yielding chiral alcohols with high enantiomeric excess. researchgate.net These green catalysts offer an environmentally friendly alternative to traditional chemical reductants. researchgate.netresearchgate.net

| Biocatalyst Source | Substrate Type | Advantages |

| Lactobacillus paracasei | Heteroaryl ketones | High enantioselectivity, mild conditions. researchgate.netresearchgate.net |

| Pichia glucozyma | Aromatic ketones | High yields and enantiomeric excess for (S)-alcohols. unimi.it |

| Plant enzymes (Daucus carota) | Heteroaryl ketones | Green catalyst, high enantiomeric excess. researchgate.net |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.netrsc.org A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a phenyl or pyridin-3-ylmethyl group. For instance, chiral auxiliaries derived from amino acids or terpenes can be employed to create a chiral environment that biases the approach of a nucleophile to a prochiral center. researchgate.net The synthesis of (S)-(+)-coniine, for example, has been achieved using (R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one as a versatile chiral building block. semanticscholar.org This demonstrates the potential of using chiral auxiliaries derived from phenylglycinol in the asymmetric synthesis of piperidine (B6355638) derivatives, a strategy that could be adapted for the synthesis of the target molecule.

Multicomponent and Cascade Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. rug.nl While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied.

For example, A3 coupling (aldehyde-alkyne-amine) is a well-known copper-catalyzed MCR for the synthesis of propargylamines. researchgate.net A hypothetical MCR for a precursor to this compound could involve the reaction of benzaldehyde (B42025), an amine, and a terminal alkyne bearing a pyridine-3-yl group.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A potential cascade pathway could involve an initial intermolecular reaction followed by an intramolecular cyclization or rearrangement to construct the desired scaffold.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. blazingprojects.com The synthesis of this compound can benefit from these principles in several ways.

Biocatalytic methods, as discussed in section 2.1.2, are inherently green as they operate in aqueous media under mild conditions and utilize renewable catalysts. researchgate.net The use of plant-based biocatalysts further enhances the green credentials of the synthesis. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. unimi.it Some reactions, such as certain cycloadditions and multicomponent reactions, can be performed "on water," often leading to enhanced reactivity and selectivity. unimi.it The development of catalytic systems that are active in water, such as copper-imprinted periodic mesoporous organosilica nanocomposites for the synthesis of β-hydroxy-1,2,3-triazoles, showcases the potential for aqueous-phase synthesis. rsc.org

Furthermore, minimizing waste and maximizing atom economy are central tenets of green chemistry. researchgate.net Multicomponent reactions are particularly advantageous in this regard as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage. rug.nl

Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 2 Pyridin 3 Ylethanol

Reactions of the Hydroxyl Moiety

The secondary alcohol group is a key site for various transformations, including oxidation and substitution reactions.

Oxidation: The hydroxyl group of 1-Phenyl-2-pyridin-3-ylethanol can be oxidized to the corresponding ketone, 1-phenyl-2-(pyridin-3-yl)ethan-1-one. This transformation is a standard reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. While specific studies on the 3-pyridyl isomer are not prevalent, the oxidation of the analogous compound, 1-Phenyl-1-(pyridin-2-yl)ethanol, is readily accomplished with reagents like potassium permanganate or chromium trioxide. evitachem.com This suggests a similar reactivity profile for the target molecule.

Substitution: The hydroxyl group can undergo nucleophilic substitution, allowing for the introduction of other functional groups. This typically requires activation of the -OH group, for instance, by protonation under acidic conditions to form a good leaving group (water), followed by attack of a nucleophile. This is a foundational step for reactions such as the Friedel-Crafts alkylation, where the resulting carbocation is the reactive electrophile.

Transformations Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic is central to its reactivity.

N-Alkylation and N-Oxidation: The pyridine nitrogen can act as a nucleophile, reacting with electrophiles like alkyl halides to form quaternary pyridinium salts. It can also be oxidized to an N-oxide using reagents such as peroxy acids.

Role in Catalysis and Skeletal Editing: The pyridine nitrogen plays a crucial role in directing and facilitating reactions. In palladium-catalyzed Suzuki coupling reactions of related structures, the pyridine nitrogen can coordinate to the metal center, influencing the reaction's outcome and in some cases leading to hydrolysis of nearby functional groups like imines. mdpi.com Furthermore, advanced synthetic strategies involve the "skeletal editing" of the pyridine ring itself. nih.govresearchgate.net These methods can proceed through a sequence involving ring-opening at the nitrogen atom, functionalization, and subsequent ring-closing to form a different aromatic core, such as a benzene (B151609) ring. nih.govresearchgate.net A typical sequence involves activation with an agent like triflic anhydride (Tf₂O), followed by ring opening, hydrolysis, olefination, and electrocyclization. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

This compound can serve as a precursor for generating electrophiles used in carbon-carbon bond-forming reactions, most notably Friedel-Crafts type alkylations.

Under strong acid conditions, such as with triflic acid, the hydroxyl group is protonated and eliminated as water, generating a stabilized carbocation. This electrophilic intermediate can then react with electron-rich aromatic compounds like benzene to form a new C-C bond. nsf.gov This reaction creates a more complex molecular scaffold by attaching an additional aryl group.

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(Pyridin-4-yl)propan-2-ol | Benzene | Triflic Acid | 4-(2-Phenylpropan-2-yl)pyridine | 98% |

| 1-(Pyridin-2-yl)cyclohexanol | Benzene | Triflic Acid | 2-(1-Phenylcyclohexyl)pyridine | 77% |

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of these reactions requires detailed investigation through computational and experimental methods.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways and analyzing transition states.

Electrophilic Attack: For reactions involving electrophilic attack on an aromatic ring, calculations can determine the energy barriers for attack at different positions. In the aminoalkenylation of pyrrole with keteniminium ions, a related reaction involving electrophilic addition, DFT calculations identified an ambimodal transition state that bifurcates to form two different intermediates. pku.edu.cn A similar analysis for the Friedel-Crafts reaction of the 1-phenyl-2-(pyridin-3-yl)ethyl cation would clarify the transition state leading to the final product.

Pyridine Ring Editing: Mechanistic studies on the transmutation of pyridines to benzenes have used DFT to analyze the key steps. nih.gov Calculations revealed that the electrocyclization step is influenced by substituents and reaction conditions (acidic vs. basic). For a meta-substituted pyridine, the transition state for Cγ–Cδ bond rotation was found to be a critical factor, with the stability influenced by the mesomeric effects of the substituents. nih.gov

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria.

Reaction Energetics: The potential energy surface (PES) for a reaction can be calculated to determine the relative energies of reactants, intermediates, transition states, and products. For the reaction between a phenyl radical and an amino radical, a related system, the PES was investigated using high-level ab initio calculations. nih.gov This revealed that the most favorable reaction channel proceeds through specific, low-energy transition states. nih.gov A similar investigation for the reactions of this compound would provide crucial data on activation energies and reaction exothermicities.

Pressure and Temperature Dependence: For complex reactions, especially those involving chemically activated intermediates, the rate constants can be dependent on pressure and temperature. Rice–Ramsperger–Kassel–Marcus (RRKM) theory and master equation analyses are used to model these dependencies. nih.gov

Isotopic labeling is a definitive experimental technique for elucidating reaction mechanisms by tracing the path of atoms.

Nitrogen Isotope Exchange: To confirm the involvement and specific transformations of the pyridine nitrogen, ¹⁵N labeling can be employed. Recent studies have developed innovative methods for nitrogen isotope exchange in pyridines using a Zincke activation strategy. nih.gov This allows for the synthesis of ¹⁵N-labeled pyridines, which can then be used as starting materials. nih.gov By tracking the position of the ¹⁵N atom in the products of a skeletal editing reaction, for example, the proposed ring-opening and ring-closing mechanism can be unequivocally verified.

Carbon and Deuterium Labeling: Similarly, ¹³C or deuterium (²H) labeling at specific positions on the phenyl or pyridyl rings can provide insight into bond-forming and bond-breaking steps, confirm the absence or presence of hydrogen shifts, and elucidate the stereochemical course of a reaction. nih.gov

Coordination Chemistry of 1 Phenyl 2 Pyridin 3 Ylethanol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-alcohol ligands like 1-Phenyl-2-pyridin-3-ylethanol typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Mononuclear complexes, containing a single metal center, can be synthesized by reacting this compound with a metal salt in a specific stoichiometric ratio that favors the coordination of one metal ion per ligand or multiple ligands to a single metal ion. For instance, the reaction of related pyridinyl imine ligands with silver(I) salts has been shown to yield mononuclear complexes. scielo.org.za The characterization of such complexes is crucial for confirming their formation and elucidating their geometry.

Key characterization techniques include:

Infrared (IR) Spectroscopy: Coordination of the pyridine (B92270) nitrogen to a metal center is typically indicated by a shift in the ν(C=N) stretching vibration of the pyridine ring to higher frequencies. scirp.org Similarly, the coordination of the hydroxyl group, often after deprotonation, can be observed by changes in the ν(O-H) and ν(C-O) stretching frequencies.

NMR Spectroscopy: While paramagnetic complexes can result in broadened signals, NMR spectroscopy can be informative for diamagnetic complexes, showing shifts in the proton and carbon signals of the ligand upon coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge transfer bands, which are influenced by the coordination environment.

A study on cobalt(II) complexes with o-carboranylalcohol-pyridines demonstrated that 2-substituted pyridyl ligands tend to act as bidentate N,O-chelating ligands, leading to octahedral geometries, whereas 3- and 4-substituted pyridyl ligands favor monodentate N-coordination, resulting in tetrahedral complexes of the type [CoCl₂(LOH)₂]. acs.org This suggests that this compound would likely form mononuclear tetrahedral complexes with Co(II) where it coordinates only through the pyridine nitrogen.

Table 1: Representative Spectroscopic Data for Mononuclear Complexes with Related Pyridyl Ligands

| Complex Type | Ligand Type | Key IR Bands (cm⁻¹) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Ag(L)₂]⁺ | Pyridinyl Imine | ν(C=N) shift on coordination | Linear | scielo.org.za |

| [CoCl₂(LOH)₂] | 3-Pyridyl Alcohol | Monodentate N-coordination | Tetrahedral | acs.org |

This table is illustrative and based on data for analogous ligand systems.

The bifunctional nature of this compound also allows it to act as a bridging ligand, connecting multiple metal centers to form multinuclear complexes or extended coordination polymers. The hydroxyl group can bridge two metal ions, often in its deprotonated, alkoxo form.

The formation of binuclear metal complexes has been observed in reactions involving the hydrolysis of a Schiff base ligand, which resulted in complexes of 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol. scirp.orgscirp.org In these binuclear copper(II) and cobalt(II) complexes, the ligands bridge the two metal centers. scirp.org The synthesis of such multinuclear structures often depends on the reaction conditions, such as the metal-to-ligand ratio, the solvent, and the presence of counter-ions.

Coordination polymers can be formed when both the pyridyl and the alcohol functionalities of the ligand are utilized to link metal centers into one-, two-, or three-dimensional networks. unipd.it The study of related systems, such as those with pyrazole-based ligands containing a hydroxyalkyl group, has shown the formation of diverse structures from ionic monomers to neutral dimers and polymers, depending on the metal ion and reaction conditions. researchgate.net

Ligand Binding Modes and Coordination Geometries

The formation of a chelate ring through the simultaneous coordination of the pyridine nitrogen and the hydroxyl oxygen to the same metal center is a common binding mode for 2-substituted pyridyl-alcohol ligands. acs.orgresearchgate.net This results in a stable five- or six-membered ring, depending on the linker length. However, for a 3-substituted pyridine like in this compound, the formation of a stable chelate ring with a single metal center is sterically hindered. Research on analogous systems with 3- and 4-pyridyl alcohol ligands indicates that they tend to coordinate in a monodentate fashion through the pyridine nitrogen, leaving the hydroxyl group uncoordinated or involved in hydrogen bonding. acs.org

Due to the difficulty of N,O-chelation with a single metal center, this compound is well-suited to act as a bridging ligand. In this mode, the pyridine nitrogen can coordinate to one metal ion, while the deprotonated hydroxyl group (alkoxide) can bind to a second metal ion. This can lead to the formation of dinuclear or polynuclear structures. For example, dimeric copper(II) complexes have been reported where an amino alcohol ligand and another ligand are bound to each copper center, and the two copper atoms are bridged by oxygen atoms. mdpi.comresearchgate.net The resulting coordination geometry around the metal centers can vary from square planar to square pyramidal or trigonal bipyramidal, depending on the other ligands present and the nature of the metal ion. acs.orgmdpi.comresearchgate.net

Table 2: Plausible Coordination Modes of this compound

| Coordination Mode | Description | Resulting Structure | Analogous System Reference |

|---|---|---|---|

| Monodentate | Coordination through the pyridine nitrogen only. | Mononuclear | acs.org |

Influence of Complexation on Electronic and Spectroscopic Properties

The coordination of this compound to a metal ion significantly alters the electronic and spectroscopic properties of both the ligand and the metal ion. These changes provide valuable insights into the nature of the metal-ligand bonding.

As previously mentioned, in the IR spectrum, the coordination of the pyridine nitrogen leads to a shift in the C=N stretching vibration. scirp.org Coordination of the deprotonated hydroxyl group would be evident by the disappearance of the O-H stretch and the appearance of new bands corresponding to metal-oxygen bonds in the far-IR region.

The electronic (UV-Vis) spectrum of a complex will show bands that are different from those of the free ligand. The π-π* transitions within the phenyl and pyridine rings of the ligand may be shifted upon coordination. More importantly, new absorption bands can appear in the visible region due to d-d electronic transitions within the metal d-orbitals. The energy and intensity of these bands are dependent on the coordination geometry and the ligand field strength. For instance, the color of cobalt(II) complexes is a strong indicator of their geometry, with tetrahedral complexes typically being blue and octahedral complexes appearing pink or violet.

Studies on related systems have shown that the electronic properties of the ligand itself can influence the spectroscopic properties of the complex. For example, in a series of Pd(II) biladiene complexes, varying the electronic nature of substituents on a phenyl ring led to dramatic changes in the absorption spectra and photophysical properties. nih.gov Similarly, the electronic properties of the phenyl group in this compound could subtly influence the electronic structure of its metal complexes.

Table 3: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Observed Change | Interpretation | Analogous System Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in pyridine ring vibrations | Coordination of pyridine nitrogen | scirp.org |

| IR Spectroscopy | Disappearance of ν(O-H), appearance of M-O bands | Coordination of deprotonated hydroxyl group | chemmethod.com |

| UV-Vis Spectroscopy | Shift in ligand π-π* transitions | Alteration of ligand electronic structure | nih.gov |

Catalytic Applications of this compound-Derived Metal Complexes

Cross-Coupling Reactions

No specific research findings were identified that detail the use of this compound as a ligand in metal-catalyzed cross-coupling reactions. The synthesis of the compound itself may involve cross-coupling methods, such as the Sonogashira reaction, but its subsequent application as a supporting ligand for catalysts in other cross-coupling transformations is not described in the available literature. sunderland.ac.uk

Asymmetric Catalysis

There is no available data or detailed research on the application of metal complexes of this compound in the field of asymmetric catalysis. While related structures, such as 1-(pyridin-3-yl)ethanol, have been investigated in asymmetric reduction reactions, this information is not directly applicable to the specified compound. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 2 Pyridin 3 Ylethanol and Its Derivatives

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

X-ray crystallography is an essential technique for the unambiguous determination of a molecule's solid-state structure, including its absolute configuration and the intricate network of intermolecular interactions that govern its crystal packing.

Single Crystal X-ray Diffraction Analysis

The general procedure for such an analysis involves growing a single crystal of the compound, which is then mounted on a diffractometer. rsc.org Data is collected at a controlled temperature, often low temperatures like 173 K, to minimize thermal vibrations and obtain a clearer diffraction pattern. rsc.org The collected data is processed to solve and refine the crystal structure, yielding a detailed model of the molecule within the crystal lattice. rsc.org

Below is a representative table of crystallographic data that would be obtained from such an analysis, based on a related pyridyl-ethanol derivative. mdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value (Representative Example) mdpi.com |

| Empirical formula | C₁₁H₁₃N₃O |

| Formula weight | 203.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.3683(3) |

| b (Å) | 13.9986(4) |

| c (Å) | 12.1610(4) |

| β (°) | 97.512(3) |

| Volume (ų) | 1412.37(8) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.495 |

| Absorption coefficient (mm⁻¹) | 0.102 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

This data is for 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) and serves as an illustrative example. mdpi.com

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are the primary directional forces that control the self-assembly of molecules like 1-Phenyl-2-pyridin-3-ylethanol in the crystalline state. nih.govmdpi.com The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group). This duality allows for the formation of robust and predictable hydrogen-bonding networks. mdpi.comwm.edu

In related structures, the crystal packing is often dominated by intermolecular hydrogen bonds. mdpi.comnih.gov For instance, studies on 1,2-diaryl(3-pyridyl)ethanone oximes, which are structurally similar, show that the self-assembly is driven by cooperative interactions between the oxime group and the pyridyl nitrogen. mdpi.com It is highly probable that in the crystal structure of this compound, the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). This interaction would lead to the formation of chains or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. wm.edu

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. google.com Different polymorphs of a compound can have distinct physical properties. The study of polymorphism is critical in materials science and pharmaceuticals. Research on related compounds, such as a mononuclear nickel(II) acetate (B1210297) complex with 2-pyridineethanol, has shown the existence of concomitant polymorphs that crystallize simultaneously from the same solution. researchgate.net In this nickel complex, two polymorphic forms, one triclinic and one monoclinic, were identified. researchgate.net Although their molecular geometries were similar, the arrangement of the molecules in the crystal lattice, particularly driven by C-H···π hydrogen bonds and π···π stacking interactions, was notably different. researchgate.net This suggests that this compound could also exhibit polymorphism, with different packing arrangements potentially accessible under various crystallization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereodynamic Studies

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides information about the chemical environment of individual atoms and their connectivity.

Multi-Dimensional NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule. google.comrsc.orgrsc.org For this compound, the ¹H NMR spectrum would show distinct signals for the phenyl protons, pyridyl protons, and the protons of the ethanol bridge (-CH(OH)-CH₂-). mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY experiment would reveal couplings between adjacent protons, for example, between the methine proton of the carbinol group and the neighboring methylene (B1212753) protons. An HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure. westmont.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| Phenyl Ring Protons | 7.20 - 7.40 (m) | 126.0 - 129.0 |

| Pyridyl Ring Protons | 7.30 - 8.60 (m) | 123.0 - 150.0 |

| Methine (-CHOH) | ~4.90 (dd) | ~72.0 |

| Methylene (-CH₂-) | ~3.00 (m) | ~42.0 |

| Hydroxyl (-OH) | Variable | - |

Note: These are approximate values based on data from analogous structures. Actual values may vary depending on the solvent and other experimental conditions. rsc.orgmdpi.com

Exchange NMR Spectroscopy for Fluxional Dynamics

Molecules are not static; they undergo various dynamic processes, such as bond rotations and conformational changes. Exchange NMR spectroscopy (EXSY) and variable-temperature NMR studies can be used to investigate these "fluxional" dynamics. For instance, a study on a related compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, identified a dynamic process due to nitrogen inversion at the central amine, which could be studied by NMR. researchgate.net For this compound, hindered rotation around the C-C single bonds could lead to different stable conformations (rotamers). At low temperatures, the exchange between these rotamers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. Analyzing the line shapes of these signals at different temperatures allows for the calculation of the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by identifying the characteristic vibrational modes of functional groups. For this compound, these spectra provide valuable insights into the phenyl, pyridin-3-yl, and ethanol moieties, as well as intermolecular interactions such as hydrogen bonding.

The hydroxyl (O-H) stretching vibration is particularly sensitive to hydrogen bonding. In a non-interacting state, a sharp band is expected in the 3600-3650 cm⁻¹ region. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to a broad and intense absorption band at lower wavenumbers, typically in the 3200-3400 cm⁻¹ range. For instance, in a derivative, bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol), a medium intensity band is observed at 3317 cm⁻¹, attributed to the O-H stretching vibration. chemmethod.com

The aromatic C-H stretching vibrations of the phenyl and pyridine rings are typically observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethanolic backbone are expected just below 3000 cm⁻¹. For example, in derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, C-H stretching bands are noted around 3031-3052 cm⁻¹. tandfonline.com

The pyridine ring itself has a set of characteristic vibrations. The C=N and C=C stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. In the case of pyridine-borane complexes, these modes are observed to shift to higher frequencies upon coordination, indicating a change in the electronic structure of the ring. nih.gov For example, in a nickel(II) complex of a derivative, the C=N vibrational band of the pyridine ring is found at 1624 cm⁻¹. chemmethod.com

The phenyl group also exhibits characteristic ring stretching vibrations, often seen near 1600 cm⁻¹ and 1450-1500 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted phenyl ring are also diagnostic, typically occurring in the 690-900 cm⁻¹ range, and are indicative of the substitution pattern.

FT-IR data for isomers and derivatives of this compound provide further comparative insights. For 1-phenyl-2-(2-pyridyl)ethanol, spectroscopic data confirmed its structure as the alcohol intermediate in the Knoevenagel condensation. researchgate.net In another study, the IR spectrum of a similar compound, (Z)-1-(4-(1-(4-methoxyphenylamino)-2-(pyridin-2-yl)vinyl)phenyl)ethanone, showed characteristic bands at 3353 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1580 cm⁻¹ (aromatic C=C stretch). rsc.org

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, offers complementary information. While less sensitive to polar functional groups like O-H, it is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations, such as the C=C stretching modes of the aromatic rings. The Raman spectra of pyridine and its derivatives are well-documented, with strong bands typically observed around 1000 cm⁻¹ and 1030 cm⁻¹, corresponding to ring breathing modes. researchgate.net

A comparative analysis of the vibrational spectra of this compound and its derivatives allows for a comprehensive understanding of its molecular structure and the electronic influence of substituents on the vibrational modes of the core structure.

Table 1: Selected FT-IR Vibrational Frequencies for Derivatives of Phenyl-Pyridyl-Ethanol Structures

| Compound/Derivative | ν(O-H) (cm⁻¹) | ν(C=N) pyridine (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol) | 3317 (m) | 1670 (s) | 1581 (m) | 2950 (w, νₐₛCH₂), 1319 (s, C-O), 1280 (s, C-N) | chemmethod.com |

| [Ni(POE)Cl₂(H₂O)₂]¹ | 3217 | 1624 (m) | 1470 | 2970 (w, νₐₛCH₂), 1261 (s, C-N), 424 (w, Ni-N) | chemmethod.com |

| [Cu(POE)₂Br₂]¹ | 946.9 | 1651 (s) | 1550 (m) | 2935 (w, νₐₛCH₂), 1257 (m, C-N), 468 (w, Cu-N) | chemmethod.com |

| 1-(3-Hydroxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | 3424 | 1593 | - | 1723 (C=O), 2955, 2924 (C-H) | tandfonline.com |

| 3-(1-Hydroxy-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethyl)-5-methylphenol | 3265 | 1581, 1557 | - | 2930, 2848 (C-H) | tandfonline.com |

¹ POE = bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is dominated by π → π* transitions of the phenyl and pyridine aromatic systems and n → π* transitions associated with the non-bonding electrons of the nitrogen in the pyridine ring and the oxygen of the hydroxyl group.

The phenyl and pyridine rings are the primary chromophores in this compound. Benzene (B151609), as a reference, exhibits strong absorption below 200 nm and a weaker, structured absorption around 254 nm. msu.edu The pyridine ring also shows characteristic absorptions in the UV region. The electronic spectrum of a derivative, bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol), in methanol (B129727) displays two main peaks: one at 228 nm (ε = 4000), attributed to the π → π* transitions of the aromatic rings, and another at 330 nm (ε = 3131), assigned to n → π* transitions. chemmethod.com

Coordination of the pyridine nitrogen to a metal center significantly affects the electronic spectrum. Upon complexation, shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in molar absorptivity are observed. These changes provide evidence of coordination and can offer insights into the geometry of the resulting complex.

For instance, in a study of nickel(II) and copper(II) complexes with a derivative ligand, the coordination effects are evident in the UV-Vis spectra. chemmethod.com For the nickel(II) complex, [Ni(POE)Cl₂(H₂O)₂], the π → π* transition is observed at 266 nm and the n → π* transition at 329 nm. chemmethod.com In the copper(II) complex, [Cu(POE)₂Br₂], these transitions are located at 227 nm and 307 nm, respectively. chemmethod.com The shifts in these transitions compared to the free ligand are indicative of the ligand-to-metal coordination. Additionally, d-d transitions of the metal ions can sometimes be observed in the visible region, although they are often weak and can be obscured by stronger charge-transfer bands. For the nickel complex, a weak absorption at 416 nm is assigned to the ³A₂g → ³T₁g(P) d-d transition. chemmethod.com

Studies on pyridylethanol(phenylethyl)amine derivatives as inhibitors for human CYP51 also utilize UV-visible spectroscopy to evaluate inhibitor-specific binding and conformational properties. sigmaaldrich.com The interaction of these compounds with the enzyme's active site leads to discernible changes in the UV-Vis spectrum, providing information on the binding mode.

The solvent environment can also influence the electronic transitions. The position of n → π* transitions is often sensitive to solvent polarity, typically showing a hypsochromic shift (blue shift) in more polar solvents due to the stabilization of the non-bonding ground state.

Table 2: UV-Vis Spectroscopic Data for Derivatives of Phenyl-Pyridyl-Ethanol Structures in Methanol

| Compound/Derivative | λₘₐₓ (nm) (π → π*) | ε (L·mol⁻¹·cm⁻¹) | λₘₐₓ (nm) (n → π*) | ε (L·mol⁻¹·cm⁻¹) | Other Transitions (nm) | Reference |

|---|---|---|---|---|---|---|

| bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol) (POE) | 228 | 4000 | 330 | 3131 | - | chemmethod.com |

| [Ni(POE)Cl₂(H₂O)₂] | 266 | 7483 | 329 | 325 | 416 (d-d) | chemmethod.com |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| bis(2-(2-Phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol) |

| [Ni(POE)Cl₂(H₂O)₂] |

| [Cu(POE)₂Br₂] |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea |

| 1-phenyl-2-(2-pyridyl)ethanol |

| (Z)-1-(4-(1-(4-methoxyphenylamino)-2-(pyridin-2-yl)vinyl)phenyl)ethanone |

| pyridine-borane |

| 1-(3-Hydroxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone |

| 3-(1-Hydroxy-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethyl)-5-methylphenol |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.org It has been effectively employed to analyze the geometry, electronic properties, and reactivity of various molecules. mdpi.com DFT calculations are instrumental in understanding reactivity through the analysis of frontier molecular orbitals and electrostatic potential surfaces. rsc.org For heterocyclic compounds, these calculations provide a deep understanding of their chemical behavior. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netchalcogen.ro

In computational studies of structurally similar pyridyl ethanol (B145695) derivatives, such as 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations have been used to determine the characteristics of these frontier orbitals. mdpi.comresearchgate.net For instance, in one such related pyrazole (B372694) compound, the HOMO was found to be primarily localized on the pyrazole ring, while the LUMO was distributed across both the pyrazole and pyridine (B92270) rings. mdpi.com The calculated energy gap for this analogue was found to be approximately 3.4 eV. mdpi.com This separation of electron density in the FMOs is key to understanding charge transfer within the molecule and its interaction with other reagents.

Table 1: Representative Frontier Molecular Orbital Data for a Pyridyl Ethanol Analogue Data based on findings for 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol mdpi.com

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Indicates electron-donating capability |

| ELUMO | -2.8 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 3.4 | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.id The MEP surface illustrates the charge distribution, where different colors represent varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id

For 1-Phenyl-2-pyridin-3-ylethanol, an MEP map would be expected to show regions of high electron density (negative potential) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. researchgate.netmdpi.com Conversely, regions of positive potential would likely be located around the hydrogen atoms, particularly the hydroxyl proton. mdpi.com Such analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. longdom.org This technique provides detailed information on the conformational flexibility and intermolecular interactions of a compound, which are critical for its function, particularly in a biological context. nih.gov MD simulations can elucidate how a molecule like this compound might adapt its shape to bind to a receptor or interact with solvent molecules. researchgate.netmdpi.com

For example, MD simulations of a complex derivative, 2-{[2-(3,4-Dichlorophenyl)-ethyl]propylamino}-1-pyridin-3-ylethanol, were used to determine how different diastereomeric forms of the inhibitor bind within the active site of an enzyme. researchgate.net The simulations revealed that the phenyl ring binds in a substrate access channel through hydrophobic contacts. researchgate.net The stability of the system during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time, with a stable trajectory indicating that a reliable conformational state has been reached. frontiersin.org Such simulations can predict the dynamic behavior and preferred binding modes of a molecule, guiding further drug design and development. nih.gov

Quantum Chemical Predictions in Reaction Mechanisms

Quantum chemical calculations are a powerful tool for predicting and elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org These methods, including DFT, can be used to calculate the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgethz.ch This information allows chemists to predict the most likely reaction pathways and understand the factors that control reaction rates and selectivity, often before extensive experimental work is undertaken. rsc.orgchemrxiv.org

In the context of this compound, quantum chemical calculations could be used to explore various potential reactions involving its hydroxyl and pyridine functionalities. For instance, studies on the formation of urethanes from alcohols and isocyanates have used computational methods to confirm that alcohol molecules can act as auto-catalysts in the reaction. ethz.ch By calculating the activation barriers for different proposed mechanisms, researchers can identify the most energetically favorable route. ethz.ch This predictive power is invaluable for optimizing reaction conditions and designing novel synthetic methodologies. rsc.org

Synthesis and Research on Derivatives and Analogues of 1 Phenyl 2 Pyridin 3 Ylethanol

Structural Modifications and Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For analogues of 1-phenyl-2-pyridin-3-ylethanol, research has revealed that even minor structural alterations can significantly influence their biological effects.

In the development of inhibitors for the EWS-FLI1 oncoprotein, a key SAR finding was the critical nature of the phenyl ring's electronic properties. nih.govacs.org Studies demonstrated that substituting the electron-rich phenyl ring with an electron-deficient pyridine (B92270) ring resulted in a complete loss of growth inhibition in relevant cell lines. nih.govacs.org The most favorable activity was achieved with electron-donating groups at the para-position of the phenyl ring, with a dimethylamino substitution yielding the most potent inhibitor in that series. nih.govacs.org

The position of the nitrogen atom within the pyridine ring is also a critical determinant of activity. In a study of histone lysine (B10760008) demethylase (KDM) inhibitors, derivatives containing a 4-(pyridin-2-yl)thiazole (B15329947) moiety were significantly more potent than their 4-(pyridin-3-yl)thiazole (B3177428) counterparts, which were found to be considerably less active or inactive. nih.gov Similarly, research on 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors showed that analogues with a pyridin-4-yl group were more active than those with a pyridin-3-yl group. nih.gov

In a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives designed as antiproliferative agents, the addition of different solvent-exposed moieties was explored. mdpi.comresearchgate.net Compounds featuring a 4-hydroxylmethylpiperidine group demonstrated broad-spectrum antiproliferative activity across numerous cancer cell lines. mdpi.comresearchgate.net This highlights how modifications distal to the core phenyl and pyridine rings can substantially modulate biological profiles.

| Structural Feature/Modification | Observed Effect on Activity (Non-Clinical) | Compound Class / Target Context | Citation |

|---|---|---|---|

| Replacement of Phenyl Ring with Pyridine Ring | Complete loss of inhibitory activity | EWS-FLI1 Inhibitors | nih.govacs.org |

| Electron-Donating Group at Phenyl Ring's para-position | Favorable for inhibitory activity | EWS-FLI1 Inhibitors | nih.govacs.org |

| Pyridin-2-yl vs. Pyridin-3-yl Isomer | Pyridin-2-yl derivatives were significantly more potent | KDM Demethylase Inhibitors | nih.gov |

| Pyridin-4-yl vs. Pyridin-3-yl Isomer | Pyridin-4-yl derivatives showed higher activity | DXR Inhibitors | nih.gov |

| Addition of 4-Hydroxymethylpiperidine Moiety | Showed broad-spectrum antiproliferative activity | Antiproliferative Diarylureas | mdpi.comresearchgate.net |

Pyridine Ring Functionalization

Functionalization of the pyridine ring is a common strategy employed to fine-tune the physicochemical properties and target interactions of this compound analogues.

Research into DXR inhibitors led to the synthesis of phosphonates where the pyridine ring was substituted at the 5-position with a phenyl group. nih.gov This modification was found to be favorable for activity. nih.gov In a different context, analogues of 5-ethyl pyridin-2-ethanol have been synthesized, demonstrating a straightforward functionalization via the addition of an alkyl group to the pyridine ring. researchgate.net The position of the nitrogen atom itself is a key variable, with synthetic routes developed for pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers to probe SAR. nih.govnih.gov For instance, 4-(pyridin-3-yl)thiazol-2-amine (B1265852) was used as a building block to create a series of KDM inhibitors, highlighting how the pyridin-3-yl group can be incorporated into more complex heterocyclic systems. nih.gov

| Functionalization Example | Research Context | Citation |

|---|---|---|

| Phenyl group at the 5-position | DXR Inhibitors | nih.gov |

| Ethyl group at the 5-position | Synthesis of 5-ethyl pyridin-2-ethanol analogs | researchgate.net |

| Incorporation into a thiazole (B1198619) ring (e.g., 4-(pyridin-3-yl)thiazole) | KDM Demethylase Inhibitors | nih.gov |

Phenyl Ring Derivatization

The phenyl ring of the this compound scaffold is a frequent target for derivatization to explore how changes in steric and electronic properties affect activity. A wide array of substituents has been introduced onto this ring.

In the development of antiproliferative diarylureas, the terminal phenyl ring was substituted with various groups, including 2-fluoro and 2,4-dichloro moieties, to create a library of compounds for screening. mdpi.comresearchgate.net For a series of ROS1 kinase inhibitors, the phenyl group was derivatized to be a 3-methoxy-5-methylphenyl or a 3-hydroxy-5-methylphenyl group. tandfonline.com In another study, a 3,4-dichlorophenyl group was part of a larger side chain attached to the ethanol (B145695) core, demonstrating derivatization for CYP51 inhibitors. researchgate.net The SAR studies of EWS-FLI1 inhibitors provided extensive data on phenyl ring derivatization, showing that while electron-withdrawing groups led to a loss of activity, electron-donating groups like methoxy (B1213986) and especially dimethylamino at the para-position enhanced potency. nih.govacs.org

| Phenyl Ring Substitution | Derivative/Analogue Class | Citation |

|---|---|---|

| 2-Fluoro | Antiproliferative Diarylurea | mdpi.com |

| 2,4-Dichloro | Antiproliferative Diarylurea | mdpi.com |

| 3-Methoxy-5-methyl | ROS1 Kinase Inhibitor | tandfonline.com |

| 3-Hydroxy-5-methyl | ROS1 Kinase Inhibitor | tandfonline.com |

| 3,4-Dichloro | CYP51 Inhibitor | researchgate.net |

| 4-Dimethylamino | EWS-FLI1 Inhibitor | nih.govacs.org |

| Various methoxy positions (2-, 3-, 3,5-di) | EWS-FLI1 Inhibitor | nih.govacs.org |

Modification of the Ethanol Side Chain

A fundamental modification involves the oxidation state of the chain. Studies on ROS1 kinase inhibitors involved the synthesis of ethanone (B97240) precursors which were then reduced to the final ethanol products. tandfonline.com This demonstrates the importance of the hydroxyl group, as the two forms (ketone vs. alcohol) often have different biological activities. tandfonline.com

The chain can also be significantly extended or replaced. For example, a potent CYP51 inhibitor was synthesized where the nitrogen atom of the side chain was further functionalized to 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol. researchgate.net In this case, a large, substituted aminoethyl group is attached, drastically changing the side chain's character. researchgate.net In another approach, the entire ethanol moiety was replaced with a methylphosphonic acid group, leading to a new class of DXR inhibitors. nih.gov This bioisosteric replacement changes the geometry and acidity of this functional group. Furthermore, the ethanol backbone has been used as a starting point to construct more complex structures, such as chalcones, where it is converted to a propan-1-one system. researchgate.net

| Original Side Chain Moiety | Modified Side Chain Moiety | Research Context | Citation |

|---|---|---|---|

| -CH(OH)-CH₂- | -C(=O)-CH₂- (Ethanone) | ROS1 Kinase Inhibitors | tandfonline.com |

| -CH(OH)-CH₂-N- | -CH(OH)-CH₂-N(propyl)-CH₂CH₂(3,4-dichlorophenyl) | CYP51 Inhibitors | researchgate.net |

| -CH(OH)-CH₂- | -CH₂-P(O)(OH)₂ (Methylphosphonic acid) | DXR Inhibitors | nih.gov |

| -CH(OH)-CH₂- | -C(=O)-CH=CH- (as part of a chalcone) | Chalcone Synthesis | researchgate.net |

Advanced Applications in Chemical Research Excluding Clinical/drug Specific Data

Supramolecular Assemblies and Material Science Contributions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The specific functional groups within 1-Phenyl-2-pyridin-3-ylethanol make it an excellent candidate for building well-defined supramolecular structures and contributing to the development of new materials.

Coordination polymers are multi-dimensional networks of metal ions linked by organic ligands. The design of these materials allows for the tuning of their structural, and consequently, functional properties. The this compound molecule is well-suited to act as a ligand in such structures. The nitrogen atom of the pyridine (B92270) ring provides a strong coordination site for a wide variety of metal ions. researchgate.net Additionally, the hydroxyl group can deprotonate to act as an anionic O-donor ligand, enabling the molecule to bridge multiple metal centers.

Table 1: Potential of this compound in Coordination Polymers Based on Analogous Systems

| Structural Feature of Ligand | Role in Coordination Polymer | Example from Analogous Ligand | Citation |

|---|---|---|---|

| Pyridyl Nitrogen | Metal coordination site | Forms complexes with various metal ions like Co(II), Zn(II), and Pb(II). | rsc.orgresearchgate.net |

| Hydroxyl Group | Hydrogen bonding; bridging O-donor | Coordinated water and urea (B33335) moieties form significant hydrogen bonds in self-assemblies. | rsc.org |

| Phenyl Group | π-π stacking interactions | Phenyl groups facilitate supramolecular assembly and can lock moieties into place via C-H···π interactions. | rsc.orgvulcanchem.com |

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, driven by non-covalent interactions. mdpi.com Due to its specific size and array of functional groups, this compound is an ideal candidate to act as a guest molecule within various macrocyclic hosts.

The hydrophobic phenyl group can be readily included within the cavities of common host molecules such as cyclodextrins and calixarenes, driven by the hydrophobic effect. thno.org The pyridyl and hydroxyl groups, remaining near the rim of the host, can form additional hydrogen bonds or coordinate with other species, further stabilizing the host-guest complex.

A particularly interesting application arises from the inherent chirality of this compound. When a chiral guest is complexed by an achiral host, it can induce a chiral conformation in the host. This phenomenon, known as chiroptical induction, can be detected using techniques like circular dichroism (CD) spectroscopy. Research has shown that guest molecules containing phenyl groups can effectively transfer their chirality to a macrocyclic host upon complexation. mdpi.com This suggests that this compound could be used to study chirality transfer processes and develop chiroptical materials.

Table 2: Potential Host-Guest Interactions with this compound

| Host Molecule Type | Driving Interaction(s) | Potential Application | Citation |

|---|---|---|---|

| Cyclodextrins (CDs) | Hydrophobic interaction (phenyl in cavity), Hydrogen bonding (hydroxyl at rim) | Enhanced solubility, formation of supramolecular nanoparticles. | thno.org |

| Calixarenes | Hydrophobic interaction, π-π stacking | Formation of stimuli-responsive nanovesicles. | thno.org |

| Cucurbiturils (CBs) | Hydrophobic interaction, Ion-dipole interactions | Probing analytes via fluorescent indicator displacement assays. | nih.gov |

Role in Chemical Sensing Technologies (non-biological sensors)

The electronic and structural properties of this compound make it a promising component for the development of chemical sensors. Its ability to coordinate with metal ions and participate in photophysical processes can be harnessed to detect specific analytes.

One major avenue is its use as a ligand in luminescent metal-organic frameworks or coordination complexes. For example, complexes of zinc(II) or cadmium(II) with pyridyl-containing ligands have been shown to exhibit fluorescence. rsc.org The luminescence of such a complex incorporating this compound could be quenched or enhanced upon the binding of a specific analyte to the metal center or the ligand itself, providing a detectable signal.

Furthermore, leveraging the principles of host-guest chemistry, this compound could be employed in fluorescent indicator displacement (FID) assays. nih.gov In a typical FID system, a host-guest complex is formed between a fluorophore-tagged host and the guest molecule (in this case, this compound). The fluorescence of the host is modulated by the presence of the guest. When a target analyte with a higher affinity for the host is introduced, it displaces the guest, causing a measurable change in the fluorescence signal, thereby indicating the presence of the analyte. nih.gov

Table 3: Potential Mechanisms for this compound in Chemical Sensing

| Sensing Strategy | Role of this compound | Principle of Detection | Citation |

|---|---|---|---|

| Luminescent Metal Complex | Ligand coordinating to a luminescent metal center (e.g., Zn(II), Cd(II)). | Analyte interaction with the complex causes a change (quenching/enhancement) in fluorescence. | rsc.org |

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmednexus.org These technologies offer powerful tools for the in-silico design and preliminary screening of novel derivatives of 1-Phenyl-2-pyridin-3-ylethanol, potentially accelerating the discovery of new therapeutic agents. nih.govulster.ac.uk

Deep learning models, for instance, can predict a wide range of chemical and biological properties, allowing researchers to assess compounds before undertaking costly and time-consuming synthesis. ulster.ac.ukmdpi.com For analogs of this compound, AI can be used to predict crucial parameters such as pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), toxicity, and binding affinity to specific biological targets. chemrevlett.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, can be significantly enhanced by ML algorithms to design more potent and specific molecules. chemrevlett.com

Furthermore, generative AI models can design entirely new molecules (de novo drug design) from scratch, built around the core phenyl-pyridinylethanol scaffold. mdpi.com These systems can explore vast chemical spaces to propose novel structures with optimized properties, offering a pathway to compounds with improved efficacy and safety profiles. mdpi.comreceptor.ai The integration of AI is expected to streamline the entire discovery pipeline, from initial hit identification to lead optimization. nih.govnih.gov

Table 1: Applications of AI/ML in the Development of Pyridine (B92270) Derivatives

| AI/ML Application | Description | Potential Impact on this compound | Supporting Evidence |

|---|---|---|---|

| Property Prediction | Using algorithms to predict physicochemical properties (e.g., solubility, LogD) and ADMET profiles. ulster.ac.uknih.gov | Faster screening of virtual libraries of analogs, reducing the need for extensive initial lab testing. | ulster.ac.uknih.govarxiv.org |

| QSAR Modeling | Developing quantitative models that link molecular structure to biological activity. chemrevlett.com | Design of derivatives with enhanced biological activity against specific targets like cancer cell lines. | chemrevlett.com |

| De Novo Design | Employing generative models to create novel chemical structures with desired properties. mdpi.com | Discovery of new, patentable compounds with superior therapeutic potential based on the core scaffold. | mdpi.com |

| Virtual Screening | High-throughput docking simulations powered by AI to predict binding of ligands to protein targets. receptor.ai | Identification of potential biological targets for this compound and its analogs. | receptor.ai |

| Reaction Prediction | Predicting the outcomes and optimal conditions for synthetic reactions. | Optimization of synthesis routes, improving yields and reducing byproducts. | mdpi.com |

Exploration of Novel Synthetic Methodologies

While traditional methods for creating pyridine-containing compounds exist, modern organic synthesis is continuously evolving toward more efficient, selective, and sustainable practices. nih.govresearchgate.net Future research will likely focus on novel methodologies that offer improved access to this compound and its derivatives.

Key areas of exploration include:

Multicomponent Reactions (MCRs) : These one-pot reactions, where multiple starting materials react to form a complex product, offer a highly efficient way to generate libraries of highly functionalized pyridines. conicet.gov.artandfonline.com Developing an MCR for the this compound scaffold could significantly simplify its synthesis.

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.org Methods for the direct C-H functionalization of the pyridine ring or the phenyl group could provide rapid access to a wide array of novel analogs. beilstein-journals.orgorganic-chemistry.org

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Adapting the synthesis of this compound to a flow process could enable more efficient and reproducible production.

Green Chemistry Protocols : The use of environmentally benign catalysts, such as iron chloride (FeCl₃), and solvent-free reaction conditions represents a growing trend in chemical synthesis. conicet.gov.arnih.gov Future work will aim to develop greener routes that minimize waste and environmental impact. nih.gov

These advanced synthetic strategies promise not only to make the synthesis of this compound more practical but also to expand the accessible chemical space for creating diverse derivatives. nih.gov

Development of Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for producing complex molecules like this compound with high precision and efficiency. researchgate.net Since the compound is chiral, asymmetric catalysis is of particular importance.

Future research in this area will likely focus on:

Asymmetric Catalysis : Developing highly enantioselective catalysts is essential for producing single enantiomers of this compound, which is critical for therapeutic applications. This includes the design of novel chiral organocatalysts and transition-metal complexes that can control the stereochemical outcome of the reaction. nih.gov

Heterogeneous Catalysis : The development of solid-supported catalysts, such as copper-modified MCM-41 or Wells-Dawson heteropolyacids, offers significant advantages in terms of catalyst separation and recyclability. conicet.gov.artandfonline.com This approach can lead to more cost-effective and environmentally friendly manufacturing processes. tandfonline.com

Transition-Metal Catalysis : While palladium and copper are commonly used, research into other transition metals like gold and rhodium continues to yield novel transformations for pyridine synthesis and functionalization. beilstein-journals.orgnih.gov Gold-catalyzed reactions, for example, can proceed with low catalyst loading and high functional-group tolerance. nih.gov

Nanocatalysis : Using magnetic nanoparticles as catalyst supports is an emerging area that combines the high surface area of nanomaterials with the ease of separation using magnets, offering a highly efficient and recyclable catalytic system. researchgate.net

Table 2: Emerging Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Example | Reaction Type | Advantages | Supporting Evidence |

|---|---|---|---|---|

| Heterogeneous | Wells-Dawson Heteropolyacid | Hantzsch-like condensation | Solvent-free conditions, catalyst reusability. | conicet.gov.ar |

| Heterogeneous | MCM-41-bound Copper(I) | Three-component tandem cyclization | High efficiency, catalyst can be reused over seven times. | tandfonline.com |

| Homogeneous | Gold Catalysts | Intramolecular transfer/cyclization | Low catalyst loading, high functional-group tolerance. | nih.gov |

| Organocatalysis | Isothiourea | Michael addition/lactamization | Metal-free, scalable synthesis. | nih.gov |

| Nanocatalysis | Magnetic Nanoparticles | Multicomponent reactions | Easy separation and recyclability of the catalyst. | researchgate.net |

Interdisciplinary Research with Materials Science

The pyridine moiety is not only a key pharmacophore but also a valuable structural unit in materials science. elsevier.com Interdisciplinary research bridging chemistry and materials science could unlock entirely new applications for this compound and its derivatives.

Emerging opportunities include:

Functional Polymers : The pyridine ring can be incorporated into polymer backbones or as a pendant group to create functional materials. researchgate.net For example, pyridine-containing conjugated polymers have been designed for use as sensors for metal ions like palladium. rsc.org Copolymers containing pyridine derivatives have also been synthesized for their fluorescent and antimicrobial properties. mdpi.com

Organic Electronics : Polyfluorene derivatives incorporating pyridine have been synthesized for use as cathode interface layers in organic solar cells (OSCs), demonstrating the potential of this chemical class in advanced electronic devices. acs.org The pyridine group can improve solubility and help tune the electronic properties of the material. acs.org

Smart Materials : The ability of the pyridine nitrogen to participate in hydrogen bonding and coordinate with metals makes it an ideal component for creating "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. rsc.org

Polymerization Control : Pyridine derivatives can act as inhibitors or retarding agents in certain polymerization reactions, such as the photoinduced cationic polymerization of epoxides, allowing for greater control over the polymerization process. researchgate.net

This convergence of disciplines could lead to the development of novel sensors, coatings, electronic components, and responsive materials based on the this compound structural motif.

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-2-pyridin-3-ylethanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of ketone intermediates. For example, a Grignard reagent (phenylmagnesium bromide) reacting with a pyridine-containing ketone (e.g., 2-pyridinylacetophenone) followed by acid workup may yield the target alcohol. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. Evidence from analogous syntheses suggests that anhydrous tetrahydrofuran (THF) at −78°C improves regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify the pyridinyl proton environment (e.g., aromatic protons at δ 7.1–8.5 ppm) and the ethanol moiety (hydroxyl proton at δ 1.5–2.5 ppm, broad). - COSY and HSQC help assign coupling patterns and carbon-proton correlations .

- IR Spectroscopy : The hydroxyl stretch (~3200–3600 cm) and pyridine ring vibrations (~1600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 215.1184 for CHNO).

Q. How can diastereomers of this compound be distinguished experimentally?

- Methodological Answer : Diastereomers exhibit distinct NOE (Nuclear Overhauser Effect) correlations in 2D NOESY spectra. For example, spatial proximity between the pyridinyl proton and the phenyl group in one diastereomer would show cross-peaks absent in the other. Chiral chromatography (e.g., using a Chiralpak® column with hexane/isopropanol) can also resolve enantiomers .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and computational methods resolve nitrogen inversion dynamics in ethanolamine derivatives?

- Methodological Answer : Nitrogen inversion in amine-containing analogs (e.g., 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol) causes line broadening in NMR spectra at intermediate temperatures. Variable-temperature NMR (VT-NMR) between 25°C and −40°C quantifies activation energy () via Eyring analysis. Complementary density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers, resolving discrepancies between experimental and predicted inversion rates .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning, disorder in the pyridine ring, and weak diffraction. SHELXL (via SHELXTL) refines structures using restraints for bond lengths/angles and twin laws (e.g., BASF parameter for twinning). For disordered regions, PART instructions split atoms into multiple positions. High-resolution data (≤1.0 Å) improves anisotropic displacement parameter (ADP) modeling. SHELXD’s dual-space recycling aids in phase determination for small molecules .

Q. How do steric and electronic factors influence the hydroxyl group’s reactivity during derivatization?

- Methodological Answer : Steric hindrance from the pyridinyl and phenyl groups reduces nucleophilic substitution rates at the hydroxyl site. Electronic effects (e.g., pyridine’s electron-withdrawing nature) increase acidity (pKa ~12–14), enabling deprotonation with NaH for etherification. Tosylation (using TsCl/pyridine) prior to nucleophilic displacement (e.g., with NaN) minimizes side reactions. Kinetic studies (monitored by NMR) compare reaction rates with less hindered analogs .

Q. Table 1. Comparison of Synthetic Routes for this compound

Q. Table 2. Key NMR Assignments for this compound

| Proton Environment | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Pyridinyl C-H (aromatic) | 8.45 (d, J=4.8 Hz) | 148.2 |

| Phenyl C-H (aromatic) | 7.32–7.45 (m) | 126.5–139.8 |

| Ethanol -CH- | 3.82 (q, J=6.2 Hz) | 64.7 |

| Ethanol -OH | 2.10 (br s) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.